molecular formula C6H14ClN B3117614 Cis-2-methylcyclopentanamine hydrochloride CAS No. 2248730-49-4

Cis-2-methylcyclopentanamine hydrochloride

Cat. No.: B3117614
CAS No.: 2248730-49-4
M. Wt: 135.63
InChI Key: UEWUQJCETUWGDX-RIHPBJNCSA-N
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Description

Cis-2-methylcyclopentanamine hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is a derivative of cyclopentane, where a methyl group and an amine group are attached to the second carbon in a cis configuration. This compound is often used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Cis-2-methylcyclopentanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of amine-related biochemical pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Safety and Hazards

The safety and hazards associated with “Cis-2-methylcyclopentanamine hydrochloride” are not specified in the available resources . As with any chemical, it’s important to handle it with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-methylcyclopentanamine hydrochloride typically involves the hydrogenation of 2-methylcyclopentanone followed by amination. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Cis-2-methylcyclopentanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated amines.

Mechanism of Action

The mechanism of action of cis-2-methylcyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Trans-2-methylcyclopentanamine hydrochloride: This isomer differs in the spatial arrangement of the methyl and amine groups.

    2-methylcyclohexanamine hydrochloride: This compound has a similar structure but with a six-membered ring instead of a five-membered ring.

    Cyclopentylamine hydrochloride: This compound lacks the methyl group present in cis-2-methylcyclopentanamine hydrochloride.

Uniqueness

This compound is unique due to its specific cis configuration, which can influence its reactivity and interaction with molecular targets. This makes it a valuable compound in research and industrial applications where specific stereochemistry is important.

Properties

IUPAC Name

(1R,2S)-2-methylcyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-2-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWUQJCETUWGDX-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102778-36-9
Record name cis-2-Methylcyclopentanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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